Travoprost-d4

Description

BenchChem offers high-quality Travoprost-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Travoprost-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

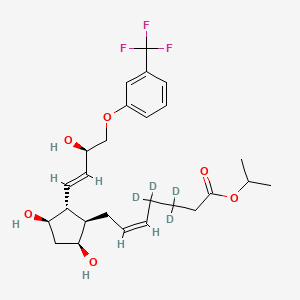

Structure

3D Structure

Properties

Molecular Formula |

C26H35F3O6 |

|---|---|

Molecular Weight |

504.6 g/mol |

IUPAC Name |

propan-2-yl (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1/i4D2,6D2 |

InChI Key |

MKPLKVHSHYCHOC-NJJUMLOVSA-N |

Isomeric SMILES |

[2H]C([2H])(CC(=O)OC(C)C)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

An In-Depth Technical Guide to the Chemical Structure and Molecular Weight of Travoprost-d4

Authored for Researchers, Scientists, and Drug Development Professionals

Travoprost is a potent synthetic prostaglandin F2α analogue used clinically to reduce intraocular pressure in patients with open-angle glaucoma and ocular hypertension.[1][2][3] It functions as a selective agonist for the FP prostanoid receptor, increasing the uveoscleral outflow of aqueous humor.[4] As a prodrug, Travoprost is an isopropyl ester that is rapidly hydrolyzed by corneal esterases to its biologically active free acid form.[2][5]

Accurate quantification of Travoprost and its active metabolite in biological matrices is paramount during preclinical and clinical development for pharmacokinetic, pharmacodynamic, and toxicology studies. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using mass spectrometry. Travoprost-d4, a deuterated isotopologue of Travoprost, is specifically designed for this purpose, offering a near-ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its chemical and physical properties are virtually identical to the unlabeled analyte, ensuring similar behavior during sample extraction and chromatographic separation, while its distinct mass allows for precise differentiation and quantification.

Chemical Identity and Physicochemical Properties

Travoprost-d4 is distinguished from its parent compound by the substitution of four hydrogen atoms with deuterium atoms. This seemingly minor alteration is fundamental to its utility in analytical chemistry. The core identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate-d4 | Derived from[6][7][8] |

| Molecular Formula | C₂₆H₃₁D₄F₃O₆ | [6][9] |

| Molecular Weight | 504.57 g/mol | [6][9] |

| Accurate Mass | 504.26 Da | [6] |

| Unlabeled CAS No. | 157283-68-6 | [6][9] |

| Synonyms | Travatan-d4; Fluprostenol isopropyl ester-d4 | [9] |

| Related Active Acid | Travoprost-d4 Acid (C₂₃H₂₅D₄F₃O₆, MW: 462.49 g/mol ) | [7][10][11] |

Structural Elucidation and Significance of Deuterium Labeling

The molecular architecture of Travoprost-d4 is based on the prostaglandin F2α scaffold, characterized by a cyclopentane ring with two hydroxyl groups and two extended side chains.[2] The key modification in Travoprost-d4 is the strategic placement of four deuterium atoms on the heptenoate side chain.

The IUPAC name of the corresponding free acid, (Z)-7-...hept-5-enoic-3,3,4,4-d4 acid, and the provided SMILES string confirm the location of the deuterium labels.[6][8] The four hydrogen atoms on the C3 and C4 positions of the heptenoate chain (the alpha and beta carbons relative to the carboxyl group) are replaced by deuterium.

Caption: Logical relationship of Travoprost-d4's structural components.

Rationale for Deuterium Placement

The placement of deuterium atoms is not arbitrary. It is strategically chosen to minimize the potential for kinetic isotope effects during metabolism while ensuring the label is not lost through simple chemical exchange. The active free acid of Travoprost is metabolized systemically via beta-oxidation of the carboxylic acid chain.[2] Placing the deuterium labels on the C3 and C4 positions reinforces the C-H bonds at a site relevant to this metabolic pathway, ensuring the labeled internal standard remains intact throughout the analytical process, a critical attribute for its trustworthiness.

Molecular Weight and Application in Mass Spectrometry

The molecular weight of a compound is the weighted average mass of its molecules, while the accurate mass (or monoisotopic mass) is the mass calculated using the most abundant isotope of each element. For mass spectrometry, the accurate mass is of greater importance.

-

Unlabeled Travoprost (C₂₆H₃₅F₃O₆): Molecular Weight ≈ 500.56 g/mol .[5]

-

Travoprost-d4 (C₂₆H₃₁D₄F₃O₆): Molecular Weight ≈ 504.57 g/mol .[6][9]

The incorporation of four deuterium atoms (mass ≈ 2.014 Da each) in place of four protium atoms (mass ≈ 1.008 Da each) results in a mass increase of approximately 4 Da. This mass difference is the cornerstone of its use as an internal standard. In a tandem mass spectrometer, the parent ions of Travoprost and Travoprost-d4 can be selectively isolated based on their different mass-to-charge ratios (m/z). Upon fragmentation, they produce daughter ions that may also exhibit this mass shift, allowing for highly specific and sensitive detection through techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Experimental Protocol: Quantification of Travoprost in Plasma by LC-MS/MS

The following is a representative workflow for the use of Travoprost-d4 in a bioanalytical setting. The causality behind key steps is explained to provide field-proven insight.

Step-by-Step Methodology

-

Sample Preparation:

-

Objective: To isolate the analyte from the complex biological matrix (e.g., plasma) and remove interfering substances like proteins and lipids.

-

Protocol:

-

Thaw plasma samples on ice.

-

Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of Travoprost-d4 working solution (the internal standard, e.g., at 100 ng/mL in methanol) and vortex briefly. Causality: The internal standard is added at the earliest stage to account for any analyte loss during subsequent extraction and handling steps.

-

Add 300 µL of cold acetonitrile. Causality: Acetonitrile is a protein precipitation agent. It disrupts the protein structure, causing them to aggregate and fall out of solution, releasing the drug.

-

Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for analysis.

-

-

-

Chromatographic Separation:

-

Objective: To separate Travoprost from its metabolites and other endogenous components before it enters the mass spectrometer, preventing ion suppression and ensuring accurate detection.

-

Protocol:

-

HPLC System: A standard HPLC or UHPLC system.[12]

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Causality: The nonpolar stationary phase (C18) retains the relatively lipophilic Travoprost, allowing polar contaminants to elute first.

-

Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid helps to protonate the analyte, improving ionization efficiency in the mass spectrometer source.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. Causality: A gradient is used to effectively separate compounds with different polarities and to ensure the strongly retained analyte elutes as a sharp peak.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

-

Mass Spectrometric Detection:

-

Objective: To selectively detect and quantify the analyte and internal standard based on their unique mass transitions.

-

Protocol:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

MRM Transitions (Hypothetical):

-

Travoprost: Q1: 501.3 m/z → Q3: 301.2 m/z

-

Travoprost-d4: Q1: 505.3 m/z → Q3: 305.2 m/z

-

Causality: These specific parent-to-daughter ion transitions are unique to the target molecules, providing extremely high selectivity and filtering out background noise.

-

-

Data Analysis: The peak area ratio of the Travoprost analyte to the Travoprost-d4 internal standard is calculated and plotted against the concentration of calibration standards to generate a calibration curve. The concentration of unknown samples is then interpolated from this curve.

-

-

Caption: Standard workflow for bioanalytical quantification using a stable isotope-labeled internal standard.

Conclusion

Travoprost-d4 is an indispensable tool in modern drug development and clinical research. Its chemical structure, identical to the parent drug save for four strategically placed deuterium atoms, and its corresponding molecular weight shift of +4 Da, provide the foundation for its use as a highly reliable internal standard. This guide has detailed its structural characteristics, the rationale behind its design, and its practical application in robust, validated bioanalytical methods. For scientists engaged in the study of Travoprost, the use of Travoprost-d4 ensures the highest degree of accuracy and precision in quantitative assays, underpinning the integrity of pharmacokinetic and clinical data.

References

-

CRO Splendid Lab Pvt. Ltd. (n.d.). Travoprost-d4 Acid. Retrieved from splendidlab.com. [Link]

-

Pharmaffiliates. (n.d.). Travoprost-impurities - Stable isotopes. Retrieved from pharmaffiliates.com. [Link]

-

International Laboratory USA. (n.d.). Travoprost-d4 Acid. Retrieved from interlabsupply.com. [Link]

-

Yuwei. (n.d.). Travoprost-d4. Retrieved from yuwei-bio.com. [Link]

-

Chemignition Laboratory. (2025, January 13). Travoprost: Structure, Properties, Pharmacology, and Safety. Retrieved from chemignition.com. [Link]

-

Bentham Science Publishers. (n.d.). Synthesis of (±) Travoprost and its Analogs. Retrieved from benthanscience.com. [Link]

-

U.S. Food and Drug Administration. (n.d.). TRAVATAN® (travoprost ophthalmic solution) 0.004%. Retrieved from accessdata.fda.gov. [Link]

-

ResearchGate. (n.d.). Synthesis of (+/-) Travoprost and its Analogs. Retrieved from researchgate.net. [Link]

-

National Center for Biotechnology Information. (n.d.). Travoprost. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

International Journal of Research in Pharmacy and Allied Science. (2025, June 30). A review on HPLC Methods for Estimation of Travoprost in Combined and Single Pharmaceutical formulation and Bulk. Retrieved from ijrapas.com. [Link]

-

European Medicines Agency. (n.d.). Travatan, INN-Travoprost. Retrieved from ema.europa.eu. [Link]

-

ResearchGate. (n.d.). A review on HPLC Methods for Estimation of Travoprost in Combined and Single Pharmaceutical formulation and Bulk. Retrieved from researchgate.net. [Link]

-

Clinicaltrials.eu. (n.d.). Travoprost – Application in Therapy and Current Clinical Research. Retrieved from clinicaltrials.eu. [Link]

-

Sridhar, U., et al. (2025, March 24). Aqueous Humor Concentrations of Travoprost Free Acid and Residual Drug in Explanted Implants from Patients Administered a Travoprost Intracameral Implant. PMC. [Link]

-

ResearchGate. (n.d.). Synthesis of travoprost-1,9-lactone by RCM from diene 47. Retrieved from researchgate.net. [Link]

-

Gandolfi, S. A., et al. (2004, September 15). Intraocular pressure lowering efficacy of travoprost. PubMed. [Link]

-

ResearchGate. (n.d.). Physicochemical properties of the branded travoprost eye drop Travatan.... Retrieved from researchgate.net. [Link]

-

S., S., et al. (2016, April 1). SIMULTANEOUS QUANTIFICATION OF TRAVOPROST AND TIMOLOL MALEATE IN PHARMACEUTICAL FORMULATION BY RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Gandolfi, S., et al. (2003, July 15). Effects of travoprost eye drops on intraocular pressure and pulsatile ocular blood flow: a 180-day, randomized, double-masked comparison with latanoprost eye drops in patients with open-angle glaucoma. PubMed. [Link]

-

FCAD Group. (n.d.). Travoprost. Retrieved from fcad.cn. [Link]

-

Parrish, R. K., et al. (n.d.). Travoprost in the management of open-angle glaucoma and ocular hypertension. PMC. [Link]

-

Quaranta, L., et al. (2015, November 21). Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure. ResearchGate. [Link]

Sources

- 1. chemignition.com [chemignition.com]

- 2. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. ema.europa.eu [ema.europa.eu]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. Travoprost-d4 | CAS | LGC Standards [lgcstandards.com]

- 7. Travoprost-d4 Acid | CAS 282550-19-0 | LGC Standards [lgcstandards.com]

- 8. Travoprost-d4 Acid | CAS 282550-19-0 | LGC Standards [lgcstandards.com]

- 9. scbt.com [scbt.com]

- 10. Travoprost-d4 Acid | 282550-19-0 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Aqueous Humor Concentrations of Travoprost Free Acid and Residual Drug in Explanted Implants from Patients Administered a Travoprost Intracameral Implant - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Travoprost-d4 – Isotopic Standards in Ophthalmic Pharmacokinetics

[1][2]

Executive Summary

Travoprost-d4 is the deuterium-labeled isotopologue of Travoprost, a synthetic prostaglandin F2α analogue used to treat glaucoma.[1][2] In drug development and clinical pharmacokinetics (PK), Travoprost-d4 serves as the critical Internal Standard (IS) for the quantification of Travoprost and its active metabolite (Travoprost Free Acid) via LC-MS/MS.[1][2]

Because Travoprost is administered in microgram doses (typically 0.004% ophthalmic solution) and rapidly hydrolyzes in the cornea, systemic and ocular matrices contain ultra-trace levels (pg/mL) of the drug. The use of a tetradeuterated (d4) standard compensates for matrix effects, extraction variability, and ionization suppression, ensuring the high sensitivity required for regulatory-grade bioanalysis.

Part 1: Chemical Identity & Structural Integrity[1]

A critical distinction exists between the Ester (Prodrug) and the Acid (Active Metabolite).[1] Researchers must select the correct identifier based on the specific analyte being quantified.[1]

Travoprost-d4 (Isopropyl Ester)

This is the deuterated form of the intact prodrug.[1][2]

-

Chemical Name: Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-3,3,4,4-tetradeuteriohept-5-enoate[1][2]

-

CAS Number: Not formally assigned (Often referenced as 157283-68-6 (labeled) or Fluprostenol isopropyl ester-d4).[1][2][3]

-

Molecular Formula:

[1][2] -

Molecular Weight: 504.57 g/mol (approx. 4 Da shift from unlabeled MW 500.55).[1][2]

-

Application: Quantification of the intact prodrug in formulation analysis or early-stage corneal penetration studies.[1][2]

Travoprost Acid-d4 (Active Metabolite)

This is the deuterated form of the biologically active free acid.[1][2]

-

Chemical Name: (+)-Fluprostenol-d4; 16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranorprostaglandin F2α-d4.[1]

-

Molecular Formula:

[1][2] -

Application: Quantification of the active drug in aqueous humor and plasma (Systemic PK).[1]

Structural Visualization & Hydrolysis

The following diagram illustrates the chemical relationship and the specific site of deuteration (typically carbons 3 and 4 of the heptenoic acid chain) which ensures the label is retained after ester hydrolysis.

Caption: Metabolic activation of Travoprost-d4 to Travoprost Acid-d4, highlighting retention of the isotopic label.

Part 2: Synthesis & Isotopic Labeling Strategy

The "d4" Advantage

The choice of a tetradeuterated (d4) standard is deliberate.[1] A mass shift of +4 Da is optimal for small molecules (MW ~500) because:

-

Isotopic Separation: It moves the IS mass envelope safely beyond the natural M+2 isotope abundance of the analyte (caused by

, -

Stability: Deuterium labels at positions C3 and C4 (adjacent to the double bond but not vinylic) are generally chemically stable and non-exchangeable under physiological pH, unlike acidic protons.[1]

Synthesis Logic

Synthesis typically involves a Wittig reaction using a deuterated carboxyalkyl phosphonium salt.[1]

Part 3: Analytical Application (LC-MS/MS)

Role as Internal Standard

In LC-MS/MS, Travoprost-d4 corrects for:

-

Matrix Effects: Co-eluting phospholipids in plasma/aqueous humor can suppress ionization.[1] The IS co-elutes with the analyte and experiences the exact same suppression, normalizing the response.

-

Recovery Losses: Any loss during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) is mirrored by the IS.[1][2]

Validated Method Parameters

For a typical quantitative assay in human plasma or aqueous humor:

| Parameter | Specification |

| Instrumentation | Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-XS) |

| Ionization | Electrospray Ionization (ESI), Negative Mode (Acid) or Positive Mode (Ester) |

| Chromatography | C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol |

| MRM Transitions | Travoprost Acid: 457.2 → 161.1 (Quantifier)Travoprost Acid-d4 (IS): 461.2 → 161.1 |

Note: The product ion (m/z 161.[1][6]1) corresponds to the trifluoromethylphenoxy moiety, which is common to both the labeled and unlabeled forms. The mass differentiation occurs in the precursor ion.

Part 4: Handling, Stability, & Storage[7]

Critical Warning: Travoprost is an isopropyl ester .[1][2][7] Esters are susceptible to chemical hydrolysis, particularly in basic conditions or if stored in protic solvents with water traces.[1]

Storage Protocol

-

Primary Stock: Store neat powder at -20°C or -80°C .

-

Solvent Selection: Dissolve in Methyl Acetate or 100% Acetonitrile .[1][2] Avoid Methanol (risk of transesterification) or water for stock solutions.[1][2]

-

Working Solutions: Prepare fresh daily or store at -20°C for <1 week.

-

Glassware: Use silanized glass vials to prevent adsorption (prostaglandins are "sticky" lipophilic compounds).[1][2]

Part 5: Experimental Protocol (Sample Preparation)

This workflow describes the extraction of Travoprost Acid from plasma using Travoprost-d4 Acid as the IS.[1]

Workflow Diagram

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for Travoprost quantification.

Detailed Steps

-

Spiking: Aliquot 200 µL of plasma. Add 20 µL of Travoprost-d4 working solution (e.g., 10 ng/mL).[1][2] Vortex for 30s.

-

Acidification: Add 200 µL of 0.1% Formic Acid to protonate the carboxylic acid (improving extraction efficiency into organic solvent).

-

Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE). Shake/tumble for 10 min.

-

Phase Separation: Centrifuge at 4000 rpm for 5 min. Freeze the aqueous layer (dry ice bath) and decant the organic supernatant.[1]

-

Drying: Evaporate the organic layer under nitrogen at 40°C.

-

Reconstitution: Dissolve residue in 100 µL of Mobile Phase (50:50 Acetonitrile:Water).

-

Analysis: Inject into LC-MS/MS.

References

-

Jia, W., et al. (2021).[1][2] Simultaneous determination of travoprost and its major metabolite in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.

-

PubChem. Travoprost (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

-

US FDA. Travatan Z (Travoprost) Prescribing Information. Retrieved from [Link][1][2]

Sources

- 1. Travoprost-d4 | CAS | LGC Standards [lgcstandards.com]

- 2. Travoprost-d4 Acid | CAS 282550-19-0 | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Travoprost and Travoprost-d4: Principles and Applications in Drug Development

This guide provides a comprehensive technical overview of Travoprost and its deuterated analog, Travoprost-d4, for researchers, scientists, and professionals in drug development. The content delves into their distinct properties and the critical role of isotopic labeling in modern analytical methodologies.

Introduction to Travoprost and the Significance of Isotopic Labeling

Travoprost is a synthetic prostaglandin F2α analog used primarily to treat open-angle glaucoma and ocular hypertension.[1][2] It functions as a prodrug; after topical administration to the eye, it is hydrolyzed by esterases in the cornea to its biologically active free acid, which is a selective FP prostanoid receptor agonist.[3][4] This activation increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[3][4][5][6]

In the realm of drug development and bioanalysis, achieving the highest degree of accuracy and precision is paramount.[7] Isotopic labeling, the replacement of one or more atoms in a molecule with their heavier, stable isotopes, is an indispensable technique.[8][9] Travoprost-d4 is a deuterated version of Travoprost, where four hydrogen atoms have been replaced by deuterium. This seemingly minor alteration has profound implications for its use in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][10]

Comparative Physicochemical Properties

While Travoprost and Travoprost-d4 are chemically and biologically similar, their key difference lies in their molecular weight due to the presence of deuterium atoms. This mass difference is the foundation of their differential detection in mass spectrometry.[7]

| Property | Travoprost | Travoprost-d4 |

| Molecular Formula | C26H35F3O6[1][3] | C26H31D4F3O6[11][12] |

| Molecular Weight | 500.56 g/mol | 504.57 g/mol [11][12] |

| CAS Number | 157283-68-6[3][5] | 157283-68-6 (unlabeled)[11] |

| Appearance | Clear, colorless to slightly yellow oil[4] | Not explicitly stated, but expected to be similar to Travoprost |

| Solubility | Very soluble in acetonitrile, methanol, octanol, and chloroform; practically insoluble in water.[4] | Not explicitly stated, but expected to be similar to Travoprost |

The Role of Travoprost-d4 as an Internal Standard

The "gold standard" in quantitative bioanalysis using mass spectrometry is the use of a stable isotope-labeled internal standard.[7] Travoprost-d4 serves as an ideal internal standard for the quantification of Travoprost and its active metabolite, Travoprost free acid, in biological matrices.

The Principle of Isotope Dilution Mass Spectrometry (IDMS):

The core principle behind using Travoprost-d4 is Isotope Dilution Mass Spectrometry (IDMS).[7] A known amount of the deuterated standard (Travoprost-d4) is added to the biological sample (e.g., plasma, aqueous humor) at the very beginning of the sample preparation process. Because Travoprost-d4 is chemically almost identical to Travoprost, it experiences the same processing variations as the analyte.[7][10] This includes degradation, loss during extraction, and variations in ionization efficiency within the mass spectrometer.[7]

The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference. By measuring the ratio of the signal from the analyte (Travoprost) to the signal from the internal standard (Travoprost-d4), a highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix effects.[7][13]

Caption: Workflow for quantitative analysis of Travoprost using Travoprost-d4 as an internal standard.

Experimental Protocol: Quantification of Travoprost in Human Plasma using LC-MS/MS

This section outlines a typical bioanalytical method for the quantification of Travoprost and its active metabolite, Travoprost free acid, in human plasma.

4.1. Materials and Reagents

-

Travoprost analytical standard

-

Travoprost-d4 internal standard

-

Travoprost free acid analytical standard

-

Human plasma (with anticoagulant)

-

Methanol, Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Solid Phase Extraction (SPE) cartridges

4.2. Sample Preparation

-

Thaw human plasma samples and standards on ice.

-

To a 1.0 mL aliquot of plasma, add a known concentration of Travoprost-d4 and Travoprost-d4 free acid internal standard solution.

-

Vortex mix for 30 seconds.

-

Acidify the plasma with 0.1 M formic acid.[18]

-

Perform solid-phase extraction (SPE) for sample cleanup and concentration.

-

Wash the SPE cartridge to remove interferences.

-

Elute the analyte and internal standard from the SPE cartridge.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a specific volume of the mobile phase.[18]

4.3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is commonly used.[19]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.[18]

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

MRM Transitions (Illustrative):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Travoprost Free Acid | 457 | 161 (3-trifluoromethylphenolate)[18] |

| Travoprost-d4 Free Acid | 461 | 161 (3-trifluoromethylphenolate)[18] |

4.4. Method Validation The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity

-

Accuracy and Precision

-

Linearity and Range

-

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Recovery

-

Matrix Effect

Caption: A step-by-step diagram of the bioanalytical method for Travoprost quantification.

Conclusion

The distinction between Travoprost and Travoprost-d4 is fundamental to modern bioanalytical chemistry. While Travoprost is the active pharmaceutical ingredient, its deuterated counterpart, Travoprost-d4, is an indispensable tool for accurate and precise quantification.[7] The use of stable isotope-labeled internal standards like Travoprost-d4 minimizes analytical variability, ensuring the generation of reliable pharmacokinetic and drug metabolism data, which is crucial for regulatory submissions and the overall success of drug development programs.[8][22]

References

-

Travoprost | C26H35F3O6 | CID 5282226 - PubChem - NIH. (n.d.). PubChem. [Link]

-

Travoprost - Wikipedia. (n.d.). Wikipedia. [Link]

-

Travoprost: Structure, Properties, Pharmacology, and Safety - Chemignition Laboratory. (2025, January 13). Chemignition. [Link]

-

Enhancing Drug Metabolism Studies with 13C-Labeled Compounds - Stable Isotope. (n.d.). Stable Isotope. [Link]

-

PRODUCT MONOGRAPH TRAVATAN® Travoprost Ophthalmic Solution, 0.004% w/v (with benzalkonium chloride, 0.015%). (2009, June 4). [Link]

-

TRAVATAN® (travoprost ophthalmic solution) 0.004% - accessdata.fda.gov. (n.d.). FDA. [Link]

-

What is the mechanism of Travoprost? - Patsnap Synapse. (2024, July 17). Patsnap. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass. [Link]

-

TRAVATAN® (travoprost ophthalmic solution) 0.004% - accessdata.fda.gov. (n.d.). FDA. [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (2024, November 21). Metabolic Solutions. [Link]

-

Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. [Link]

-

The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences - Chemicals Knowledge Hub. (2023, June 15). Chemicals Knowledge Hub. [Link]

-

Safety and Pharmacokinetics of Travoprost a Potent Prostaglandin F (FP) Receptor Agonist, in Patients With Renal and Hepatic Impairment | IOVS. (2002, December 15). IOVS. [Link]

-

Isotopic labeling of metabolites in drug discovery applications - PubMed. (2012, November 15). PubMed. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). [Link]

-

Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC. (n.d.). PMC. [Link]

-

The Role of Internal Standards In Mass Spectrometry - SCION Instruments. (2025, April 21). SCION Instruments. [Link]

-

Travoprost chemical structure. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

-

Travatan, INN-Travoprost. (n.d.). [Link]

-

Determination of prostaglandin analogs in cosmetic products by high performance liquid chromatography with tandem mass spectrometry - PubMed. (2014, September 12). PubMed. [Link]

-

Prostaglandin analogues in cosmetics – Literature review, market survey, analytical method development and testing. - GOV.UK. (2022, May 26). GOV.UK. [Link]

-

Travoprost-d4 Acid - CRO Splendid Lab Pvt. Ltd. (n.d.). Splendid Lab. [Link]

-

Methods for quantitative estimation of prostaglandins - PubMed. (n.d.). PubMed. [Link]

-

Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - MDPI. (2025, April 24). MDPI. [Link]

-

High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums - MDPI. (2016, February 6). MDPI. [Link]

-

Travoprost-impurities - Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]

-

Synthesis of (±) Travoprost and its Analogs - Bentham Science Publisher. (n.d.). Bentham Science. [Link]

-

Synthesis of (+/-) Travoprost and its Analogs | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

Structures of the prostaglandin analogs under investigation. - ResearchGate. (n.d.). ResearchGate. [Link]

-

Travoprost-d4 Acid - International Laboratory USA. (n.d.). International Laboratory USA. [Link]

-

Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS | Request PDF - ResearchGate. (2025, August 5). ResearchGate. [Link]

-

(PDF) High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums - ResearchGate. (2025, October 16). ResearchGate. [Link]

-

Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023, August 4). [Link]

-

A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS - Journal of Chemical and Pharmaceutical Sciences. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Comparison between Latanoprost, Travoprost, and Tafluprost in reducing intraocular pressure fluctuations in patients with glaucoma - PubMed. (2021, January 26). PubMed. [Link]

-

Efficacy and safety of travoprost 0.004% compared with tafluprost 0.0015% in patients with primary open-angle glaucoma | International Journal of Basic & Clinical Pharmacology. (n.d.). International Journal of Basic & Clinical Pharmacology. [Link]

-

Travoprost compared with latanoprost and timolol in patients with open-angle glaucoma or ocular hypertension - PubMed. (2001, October 15). PubMed. [Link]

-

(PDF) Travoprost compared with latanoprost and timolol in patients with open-angle glaucoma or ocular hypertension - ResearchGate. (n.d.). ResearchGate. [Link]

Sources

- 1. Travoprost - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. chemignition.com [chemignition.com]

- 6. What is the mechanism of Travoprost? [synapse.patsnap.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. scbt.com [scbt.com]

- 12. Travoprost-d4 | CAS | LGC Standards [lgcstandards.com]

- 13. texilajournal.com [texilajournal.com]

- 14. Travoprost-d4 Acid | 282550-19-0 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. International Laboratory USA [intlab.org]

- 17. Travoprost-d4 Acid | CAS 282550-19-0 | LGC Standards [lgcstandards.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. japsonline.com [japsonline.com]

- 21. jchps.com [jchps.com]

- 22. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Solvation Dynamics of Travoprost-d4 in Methanol vs. Acetonitrile: A Bioanalytical Whitepaper

Executive Summary

For bioanalytical scientists developing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays, the selection of an appropriate solvent for internal standards (IS) is a critical parameter that dictates assay reliability. This whitepaper provides an in-depth technical analysis of the solubility, thermodynamic stability, and extraction dynamics of Travoprost-d4 —the stable isotope-labeled internal standard for the prostaglandin F2α analog, Travoprost. By comparing its behavior in methanol (MeOH) versus acetonitrile (ACN), this guide establishes field-proven methodologies for optimizing stock solution stability and sample preparation workflows.

Physicochemical Profiling of Travoprost-d4

Travoprost-d4 is a highly lipophilic, synthetic prostaglandin analog prodrug. Structurally, it is an isopropyl ester containing a trifluoromethyl-phenoxy moiety. Because it is utilized as an internal standard to track the extraction recovery and ionization efficiency of its unlabeled counterpart, its solubility profile directly impacts the accuracy of pharmacokinetic (PK) quantification.

According to authoritative pharmacological data, the free drug is a clear, viscous oil that is practically insoluble in water (approx. 41 ppm) but exhibits exceptional solubility in organic solvents, exceeding 10% w/v (>100 mg/mL) in both methanol and acetonitrile 1.

Quantitative Data: Chemical Properties

The following table summarizes the core physicochemical metrics that dictate the solvation behavior of Travoprost-d4 2.

| Property | Value / Description | Bioanalytical Implication |

| Molecular Formula | C₂₆H₃₁D₄F₃O₆ | Deuterium labeling provides a +4 Da mass shift for MS/MS resolution. |

| Molecular Weight | 504.6 g/mol | Requires optimization of collision energy for specific MRM transitions. |

| LogP (Octanol/Water) | 5.03 | Highly lipophilic; necessitates high organic solvent ratios for dissolution. |

| Aqueous Solubility | ~0.04 mg/mL (Insoluble) | Cannot be prepared in purely aqueous buffers without precipitation. |

| Organic Solubility | >100 mg/mL (Very Soluble) | Highly compatible with both ACN and MeOH for stock standard preparation. |

Solvation Thermodynamics and Chemical Stability

While Travoprost-d4 is "very soluble" in both methanol and acetonitrile 3, the mechanism of solvation—and the resulting long-term stability of the analyte—differs drastically between the two.

The Transesterification Threat in Methanol

Methanol is a polar protic solvent. It dissolves Travoprost-d4 primarily through hydrogen bonding with the molecule's hydroxyl groups and ester oxygen. However, because Travoprost is an isopropyl ester, prolonged storage in a primary alcohol like methanol introduces a severe kinetic risk: transesterification . In the presence of trace acidic or basic impurities (often leached from standard glass vials), methanol can attack the ester bond, replacing the isopropyl group with a methyl group. This degrades the IS concentration over time, leading to artificially inflated quantitative results for the target analyte.

The Aprotic Advantage of Acetonitrile

Acetonitrile is a polar aprotic solvent. It solvates the lipophilic aliphatic chains and the trifluoromethyl-phenoxy ring of Travoprost-d4 via strong dipole-dipole interactions. Crucially, because ACN lacks a nucleophilic hydroxyl group, it is chemically inert toward esters. Therefore, ACN provides the same >10% w/v solubility capacity while completely eliminating the risk of transesterification.

Logical relationship of Travoprost-d4 solvation thermodynamics in MeOH vs ACN.

Quantitative Data: Solvent Comparison Metrics

| Metric | Methanol (MeOH) | Acetonitrile (ACN) | Causality / Impact on Travoprost-d4 |

| Dielectric Constant | 33.0 | 37.5 | Both provide excellent solvation for the polar moieties of the prodrug. |

| Protic Nature | Protic | Aprotic | MeOH risks transesterification; ACN preserves the isopropyl ester bond. |

| Protein Precipitation | Flocculent / Loose | Dense / Compact | ACN yields a tighter pellet during plasma extraction, reducing LC column clogging. |

| Evaporation Rate | Slower | Faster | ACN reduces time required for nitrogen blow-down during sample concentration. |

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in Quality Control (QC) checks to independently verify that the experimental choices (e.g., solvent selection) are functioning as intended without external bias.

Protocol 1: Preparation and Stability Validation of Stock Solutions

Objective: To prepare a 1.0 mg/mL primary stock of Travoprost-d4 and validate its chemical stability against transesterification.

Step-by-Step Methodology:

-

Solvent Purging: Purge HPLC-grade Acetonitrile with nitrogen gas for 5 minutes to displace dissolved oxygen, preventing oxidative degradation of the lipid chain.

-

Dissolution: Accurately weigh 1.0 mg of Travoprost-d4 into a silanized amber glass vial (silanization prevents non-specific binding of lipophilic compounds to glass silanol groups). Add 1.0 mL of the purged ACN.

-

Homogenization: Vortex for 60 seconds. Causality: Due to the LogP of 5.03, the oil will rapidly dissolve via dipole-dipole interactions.

-

Self-Validation (Time-Zero QC): Immediately transfer a 10 µL aliquot into a secondary vial and dilute to 10 ng/mL with 50:50 ACN:Water. Inject onto the LC-MS/MS. This establishes the Time-Zero (T0) Reference Area .

-

Stress Testing: Prepare a parallel stock using Methanol. Store both the ACN and MeOH stocks at room temperature (25°C) for 7 days.

-

System Verification: After 7 days, inject a System Suitability Test (SST) sample to ensure MS/MS sensitivity has not drifted. Then, inject the stressed ACN and MeOH stocks.

-

Acceptance Criteria: The ACN stock must maintain ≥95% of the T0 peak area. If the MeOH stock shows a >5% reduction in the primary MRM transition alongside the appearance of a new peak at -28 Da (loss of isopropyl, addition of methyl), transesterification is confirmed.

Protocol 2: Bioanalytical Sample Preparation (Protein Precipitation)

Objective: To extract Travoprost-d4 from biological matrices (e.g., plasma) efficiently prior to LC-MS/MS.

Step-by-Step Methodology:

-

Aliquot: Transfer 50 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube.

-

Spiking: Add 10 µL of the ACN-based Travoprost-d4 working solution (100 ng/mL).

-

Precipitation: Add 150 µL of cold (4°C) Acetonitrile to the sample. Causality: A 3:1 ratio of ACN to plasma rapidly denatures proteins by disrupting their hydration shells, forcing them to aggregate. ACN is chosen over MeOH here because it produces a significantly denser protein pellet, trapping fewer lipophilic analyte molecules in the matrix.

-

Agitation: Vortex vigorously for 2 minutes to ensure complete phase mixing and disruption of protein-drug binding.

-

Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Recovery & Evaporation: Transfer 150 µL of the clear supernatant to a clean 96-well plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Causality: ACN's higher vapor pressure compared to MeOH accelerates this step, minimizing thermal stress on the prostaglandin analog.

-

Reconstitution: Reconstitute in 100 µL of initial mobile phase (e.g., 40:60 ACN:0.1% Formic Acid in Water).

Step-by-step bioanalytical sample preparation workflow comparing MeOH and ACN.

Conclusion

While thermodynamic solubility data indicates that Travoprost-d4 is highly soluble in both methanol and acetonitrile, bioanalytical expertise dictates that acetonitrile is the superior solvent . By utilizing aprotic dipole-dipole solvation, ACN entirely circumvents the risk of transesterification inherent to primary alcohols like methanol. Furthermore, in downstream sample preparation workflows, ACN provides superior protein precipitation dynamics and faster evaporation rates, resulting in a highly robust, self-validating LC-MS/MS methodology.

References

- Title: Travoprost Ophthalmic Solution, 0.003% (NDA 204822)

- Title: Fluprostenol isopropyl ester-d4 (Travoprost-d4)

- Source: DailyMed (NIH)

- Title: TRAVATAN (travoprost ophthalmic solution) 0.

Sources

Deuterated Travoprost: Physicochemical Stability Profiling in Ophthalmic Formulations

Executive Summary

Travoprost is a prostaglandin F2

This guide explores the application of Deuterium Kinetic Isotope Effects (KIE) to enhance the stability profile of Travoprost. While deuteration is traditionally employed to optimize pharmacokinetic (PK) profiles by slowing CYP450 metabolism, this whitepaper focuses on its utility in formulation stability .[1] We posit that selective deuteration at the C-15 methine position significantly retards oxidative degradation via a primary KIE, while offering negligible protection against hydrolytic cleavage, necessitating a bifurcated formulation strategy.[1]

The Physicochemical Basis of Instability

To stabilize Travoprost, we must first deconstruct its failure modes.[1] The molecule contains a cyclopentane ring with two side chains. The stability of the molecule in an aqueous ophthalmic vehicle (typically pH 5.5–6.0) is governed by the bond dissociation energies (BDE) of specific functional groups.[1]

The Hydrolytic Pathway (The Dominant Vector)

Travoprost is a prodrug; the isopropyl ester is designed to be cleaved by corneal esterases in vivo.[2] However, in the bottle, this ester is susceptible to acid/base-catalyzed hydrolysis.[1]

-

Mechanism: Nucleophilic attack of water/hydroxide on the carbonyl carbon.[3]

-

Deuterium Impact: Negligible. Replacing protons on the isopropyl group or the

-carbon of the acid chain with deuterium induces only a secondary KIE (typically

The Oxidative Pathway (The Target for Deuteration)

The allylic alcohol system at C-15 is prone to oxidation, converting the active hydroxyl group into a ketone (15-keto travoprost), rendering the molecule inactive.[1]

-

Mechanism: Abstraction of the methine proton at C-15, followed by electron rearrangement.[1]

-

Deuterium Impact: Significant. The C-D bond is shorter and stronger than the C-H bond due to lower zero-point vibrational energy. Cleavage of the C-D bond at C-15 represents the rate-determining step (RDS) in oxidation.[1]

-

Theoretical Gain: A primary KIE (

) of 6.0–10.0 is theoretically achievable, drastically reducing the formation of the 15-keto impurity.

Degradation Pathways & Logic Map

The following diagram illustrates the competing degradation pathways and identifies where deuteration acts as a "molecular blockade."

Figure 1: Mechanistic map of Travoprost degradation.[1][4] Note that deuteration specifically targets the oxidative pathway (yellow) while leaving the hydrolytic pathway (red) largely unaffected.[1]

Experimental Protocol: Comparative Stress Testing

To validate the stability hypothesis, a comparative stress test between Travoprost (Protio) and 15-Deutero-Travoprost (Deutero) is required.[1] This protocol is adapted from ICH Q1A(R2) guidelines but modified for rapid kinetic profiling.[1]

Materials & Preparation

-

Stock Solutions: Prepare 1 mg/mL stocks of Protio and Deutero variants in Acetonitrile.

-

Buffer Systems:

Stress Conditions Workflow

| Stress Condition | Reagent / Environment | Duration | Target Degradation | Expected KIE Impact |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 4 - 24 Hours | Free Acid (>10%) | None ( |

| Base Hydrolysis | 0.1 N NaOH, Ambient | 1 - 4 Hours | Free Acid (>10%) | None ( |

| Oxidation | 3% | 24 - 48 Hours | 15-Keto Analog | High ( |

| Photostability | UV/Vis (1.2M lux hours) | 7 Days | 15-Keto / Isomers | Moderate |

Analytical Method (LC-MS/MS)

Standard UV detection is often insufficient for distinguishing isotopic shifts.[1] Mass Spectrometry is mandatory.[1]

-

Instrument: UHPLC coupled to Q-TOF or Triple Quad MS.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm,

mm.[1] -

Mobile Phase:

-

Gradient: 30% B to 95% B over 5 minutes.

-

Detection:

Analytical Workflow Diagram

The following workflow ensures data integrity and proper quenching of reactions to prevent "artificial" degradation during analysis.

Figure 2: Step-by-step experimental workflow for comparative stability assessment.

Data Interpretation & Causality

When analyzing the results from the protocol above, the distinction between Thermodynamic Stability and Kinetic Stability is crucial.

Hydrolytic Results (The Control)

You will likely observe that the degradation curves for Protio-Travoprost and Deutero-Travoprost are superimposable under acid/base stress.[1]

-

Causality: The ester bond cleavage is remote from the C-15 deuteration site. The inductive effect of deuterium through the carbon chain is insufficient to stabilize the carbonyl carbon against nucleophilic attack.

Oxidative Results (The Variable)

Under peroxide stress, the Protio variant will show a rapid decline and a corresponding rise in the 15-keto peak. The Deutero variant should show a significantly flatter degradation curve.

-

Calculation: Calculate the Kinetic Isotope Effect (

) using the pseudo-first-order rate constants ( -

Success Criteria: A KIE

indicates a commercially viable stabilization against oxidation.[1]

Summary of Expected Stability Metrics

| Parameter | Protio-Travoprost | Deutero-Travoprost (C-15) | Improvement Factor |

| Hydrolysis | ~45 min (in plasma) / Hours (buffer) | Equivalent | 1.0x (Neutral) |

| Oxidation Rate ( | High | Low | ~6.0x (Significant) |

| Shelf-Life Implication | Requires antioxidant | Reduced antioxidant need | High |

References

-

USP Monographs . Travoprost Ophthalmic Solution.[1][5] United States Pharmacopeia.[1][5] Link (Requires Subscription, general reference).[1]

-

Zanoni, T.B., et al. (2015).[1] "Stability of prostaglandin analogs in ophthalmic formulations." Journal of Pharmaceutical and Biomedical Analysis. Link

-

Sestelo, J.P., et al. (2017).[1] "Deuterated drugs: A pharmacological and toxicological perspective." Journal of Medicinal Chemistry. Link[1]

-

FDA Guidance for Industry . (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Link

-

Gant, T.G. (2014).[1] "Using deuterium in drug discovery: leaving the label behind." Journal of Medicinal Chemistry. Link[1]

Sources

- 1. Travoprost - Wikipedia [en.wikipedia.org]

- 2. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Aqueous Prostaglandin Eye Drop Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

Precision Pharmacokinetics in Ophthalmic Drug Development: Applications of Travoprost-d4 in LC-MS/MS Bioanalysis

Executive Summary

The quantification of ophthalmic drugs in biological matrices presents a unique bioanalytical challenge. Ocular matrices such as aqueous humor are extracted in micro-volumes, and systemic absorption of topically applied ophthalmic therapeutics is minimal, often resulting in picogram-per-milliliter (pg/mL) plasma concentrations. This technical whitepaper explores the critical application of Travoprost-d4 , a stable isotope-labeled internal standard (SIL-IS), in the ultra-high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Travoprost and its active metabolite. Designed for researchers and drug development professionals, this guide dissects the causality behind experimental choices and provides a self-validating methodological framework for precision pharmacokinetics.

The Pharmacokinetic Landscape of Travoprost

Travoprost is a highly selective prostaglandin F2α (PGF2α) analog utilized globally for the management of open-angle glaucoma and ocular hypertension[1]. Administered as an isopropyl ester prodrug, it is highly lipophilic, allowing it to penetrate the corneal epithelium. Upon absorption, it undergoes rapid esterase-driven hydrolysis in the cornea to yield its biologically active form, Travoprost Free Acid (TFA).

TFA acts as a potent agonist at the FP prostanoid receptor located in the ciliary muscle and trabecular meshwork. This binding initiates a signaling cascade that upregulates matrix metalloproteinases (MMPs), remodels the extracellular matrix, and ultimately enhances the uveoscleral and trabecular outflow of aqueous humor, thereby reducing intraocular pressure (IOP)[2].

Figure 1: Pharmacological pathway of Travoprost from absorption to IOP reduction.

The Analytical Challenge

Evaluating the pharmacokinetics of Travoprost requires extreme analytical sensitivity. Peak aqueous humor concentrations are reached within 1 to 2 hours post-dose, with a short half-life of approximately 1.5 hours[3]. Systemically, the drug is rapidly metabolized and eliminated; human plasma concentrations of TFA rarely exceed 25 pg/mL, and the plasma half-life is roughly 45 minutes[4]. Quantifying these sub-nanogram levels in complex, protein- and salt-rich biological matrices necessitates advanced LC-MS/MS methodologies.

The Analytical Imperative for Travoprost-d4

LC-MS/MS is highly susceptible to matrix effects —specifically, ion suppression or enhancement during electrospray ionization (ESI) caused by co-eluting endogenous compounds (e.g., phospholipids, salts). To establish a self-validating and robust analytical system, the integration of a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory.

Why Travoprost-d4? 5 incorporates four deuterium atoms, yielding a mass shift of +4 Da relative to the unlabeled analyte[5].

-

Causality of the Mass Shift: A +4 Da shift is critical. It is large enough to prevent cross-talk from the naturally occurring ^13C isotopic envelope of the unlabeled drug, ensuring distinct Multiple Reaction Monitoring (MRM) transitions. Simultaneously, it is small enough that the physicochemical properties (lipophilicity, pKa, and chromatographic retention time) remain virtually identical to the target analyte.

-

Normalization: When spiked into the raw sample, Travoprost-d4 co-extracts and co-elutes with Travoprost. Any matrix component that suppresses the ionization of the analyte will suppress the IS to the exact same degree. The ratio of Analyte/IS remains constant, ensuring absolute quantitative fidelity regardless of sample-to-sample matrix variations.

Self-Validating Extraction and LC-MS/MS Protocol

To ensure trustworthiness and reproducibility, the following protocol details a self-validating Liquid-Liquid Extraction (LLE) workflow for isolating Travoprost and TFA from aqueous humor and plasma.

Step-by-Step Methodology

Step 1: Sample Aliquoting and SIL-IS Spiking

-

Aliquot 25–50 µL of aqueous humor (or plasma) into a low-bind microcentrifuge tube.

-

Spike with 10 µL of Travoprost-d4 working solution (e.g., 5.0 ng/mL in 50% methanol).

-

Causality: Spiking the SIL-IS at the very first step ensures that any subsequent volumetric losses, adsorption to tube walls, or extraction inefficiencies are perfectly normalized.

Step 2: Acidification

-

Add 50 µL of 0.1 M Formic Acid to the sample and vortex briefly.

-

Causality: Acidification lowers the pH below the pKa of the carboxylic acid moiety on TFA. This neutralizes the molecule, significantly increasing its partition coefficient into the organic extraction solvent and disrupting protein binding.

Step 3: Liquid-Liquid Extraction (LLE)

-

Add 1.0 to 1.5 mL of Tertiary Butyl-Methyl Ether (TBME)[6].

-

Vortex vigorously for 5 to 10 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Causality: TBME is selected over standard protein precipitation (e.g., using pure acetonitrile) because it selectively extracts lipophilic prostaglandins while leaving polar matrix suppressors (salts, residual proteins) trapped in the aqueous phase. This dramatically reduces background noise in the mass spectrometer.

Step 4: Drying and Reconstitution

-

Transfer the upper organic layer to a clean glass vial.

-

Evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

Step 5: LC-MS/MS Analysis

-

Inject 10–25 µL onto a Polar-RP C18 column (e.g., Phenomenex Synergi 4 μm Polar-RP)[2].

-

Operate the mass spectrometer in Electrospray Ionization (ESI) negative mode for TFA and positive mode for intact Travoprost.

Figure 2: Bioanalytical workflow utilizing Travoprost-d4 for LC-MS/MS quantification.

The Self-Validating Mechanism

A true self-validating assay must continuously prove its own accuracy. This is achieved by calculating the Matrix Factor (MF) . MF is determined by comparing the IS-normalized response of post-extraction spiked samples to neat standard solutions. An MF ratio of ~1.0 confirms that the Travoprost-d4 has successfully neutralized all matrix effects. Furthermore, running a "Zero Standard" (matrix spiked with Travoprost-d4 only) verifies the absence of unlabeled analyte contamination.

Quantitative Data & Assay Specifications

The following tables summarize the target pharmacokinetic parameters of Travoprost and the necessary assay validation specifications required to measure them accurately.

Table 1: Pharmacokinetic Profile of Travoprost & TFA (Human Data)

| Matrix | Parameter | Observed Value | Clinical Significance |

| Aqueous Humor | Tmax | 1.0 – 2.0 hours | Indicates rapid corneal penetration and prodrug cleavage. |

| Aqueous Humor | Half-life (t1/2) | ~1.5 hours | Dictates the duration of local receptor activation[3]. |

| Plasma | Cmax | < 25 pg/mL | Demonstrates low systemic exposure, minimizing off-target effects. |

| Plasma | Half-life (t1/2) | ~45 minutes | Rapid systemic clearance prevents drug accumulation[4]. |

Table 2: LC-MS/MS Assay Validation Specifications (Using Travoprost-d4)

| Parameter | Specification | Causality / Rationale |

| Linearity Range (AH) | 0.500 – 200 ng/mL | Covers both peak therapeutic levels and terminal elimination phases in ocular tissues[2]. |

| Limit of Quantitation (LOQ) | < 10 pg/mL (Plasma) | Required due to the rapid systemic clearance and extremely low systemic exposure. |

| Internal Standard | Travoprost-d4 (+4 Da) | Normalizes extraction recovery and ESI matrix suppression perfectly due to co-elution[7]. |

| Extraction Recovery | > 85% | Optimized via sample acidification and TBME Liquid-Liquid Extraction, ensuring high yield[6]. |

Conclusion

The transition from preclinical models to clinical ophthalmic drug delivery relies entirely on the integrity of pharmacokinetic data. Because ocular matrices are highly complex and available only in micro-volumes, traditional analytical methods fall short. By integrating Travoprost-d4 as a stable isotope-labeled internal standard, researchers can construct a self-validating LC-MS/MS workflow. This approach neutralizes matrix effects, normalizes extraction recoveries, and guarantees the picogram-level sensitivity required to confidently map the pharmacokinetic profile of Travoprost and its active metabolites.

References

-

FDA TRAVATAN® (travoprost ophthalmic solution) 0.004% Label Source: U.S. Food and Drug Administration (FDA) URL:[Link]

-

Travoprost in the management of open-angle glaucoma and ocular hypertension Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Aqueous Humor Concentrations of Travoprost Free Acid and Residual Drug in Explanted Implants from Patients Administered a Travoprost Intracameral Implant Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Travoprost Liquid Nanocrystals: An Innovative Armamentarium for Effective Glaucoma Therapy Source: MDPI Pharmaceuticals URL:[Link]

-

Travoprost-impurities and Stable Isotopes (Travoprost-d4) Source: Pharmaffiliates Reference Standards URL:[Link]

Sources

- 1. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aqueous Humor Concentrations of Travoprost Free Acid and Residual Drug in Explanted Implants from Patients Administered a Travoprost Intracameral Implant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Travoprost - Wikipedia [en.wikipedia.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. mdpi.com [mdpi.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Strategic Deuterium Labeling in Travoprost-d4: A Technical Guide for Bioanalysis & Stability

Executive Summary

Travoprost-d4 serves as the critical Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of Travoprost and its active metabolite, Travoprost Free Acid.[1][2][3] In high-stakes bioanalysis (LC-MS/MS), the precise location of the deuterium label dictates the standard's utility, fragmentation behavior, and metabolic tracking.[1][2]

This guide deconstructs the molecular architecture of Travoprost-d4, specifically focusing on the industry-standard

Part 1: Molecular Architecture & Labeling Logic[1][2][3]

The Anatomy of Travoprost-d4

Travoprost is an isopropyl ester prodrug.[1][3][4][5][6] Upon ocular administration, it is rapidly hydrolyzed by corneal esterases to Travoprost Free Acid (the biologically active agonist).[1][4][5][7] Therefore, while "Travoprost-d4" (the ester) is used for formulation analysis, Travoprost Acid-d4 is the required standard for biological matrices (plasma, aqueous humor).[1][2][3]

The most commercially available form of Travoprost-d4 (e.g., Cayman Chemical Item No. 9000936) utilizes deuterium labeling on the

-

Chemical Formula (Ester):

[1][2][3] -

Label Position: C3 and C4 positions of the heptenoic acid chain (

).[1][2][3]

Why Position Matters: The "Survival" Logic

The choice of the C3/C4 position is not arbitrary. It is a strategic balance between synthetic accessibility and metabolic tracking.

| Label Position | Stability during Hydrolysis | Stability during | MRM Transition Behavior |

| Isopropyl Group | FAIL : Label is lost when ester hydrolyzes to acid.[1][2][3] | N/A | Label lost in source. |

| PASS : Retained during hydrolysis to Free Acid.[1][2][3] | FAIL : Lost during conversion to dinor/tetranor metabolites. | Neutral Loss : Label often lost in primary fragmentation (see Sec 2).[1][2][3] | |

| Phenoxy Ring | PASS : Retained during hydrolysis.[1][3] | PASS : Retained in downstream metabolites. | Retained : Label stays in the characteristic |

Expert Insight: While phenoxy-ring labeling offers better metabolic stability, the

Part 2: Mass Spectrometry Mechanics (LC-MS/MS)

Fragmentation Pathways & MRM Transitions

Understanding where the label sits allows you to predict the Multiple Reaction Monitoring (MRM) transitions.[1] Travoprost and its acid form ionize strongly in Negative Electrospray Ionization (ESI-) .[1][2][3]

The "Label-Loss" Phenomenon

In the standard C3/C4 labeled variant, the primary fragmentation pathway involves the cleavage of the phenoxy tail.[1]

-

Precursor Ion (Travoprost Acid-d4):

-

Product Ion: The fragmentation typically yields the 3-(trifluoromethyl)phenolate ion.[1][2][3][6]

-

Result: Since the label is on the

-chain and the fragment is the phenoxy tail, the label is absent in the product ion .

Critical Protocol Check:

Note: Both transitions produce the SAME product ion (

Visualization: Fragmentation Logic

Figure 1: Fragmentation pathway of

Part 3: Experimental Protocol (Bioanalysis)

Sample Preparation: The "Double-Hydrolysis" Trap

Because Travoprost is a prodrug, plasma samples often contain a mix of Ester (trace) and Acid (major).[1][2][3] Directive: If your goal is Total Travoprost Acid, you must force complete hydrolysis or prevent it, depending on the assay goal.[1] Most PK studies measure the Free Acid .

Protocol: Solid Phase Extraction (SPE) for Plasma

-

Thawing: Thaw plasma samples on ice.

-

IS Addition: Add 20

L of Travoprost Acid-d4 (100 ng/mL in 50% MeOH). -

Acidification: Add 200

L of 0.1% Formic Acid.-

Why? Lowers pH to protonate the carboxylic acid (pKa ~4.5), ensuring it binds to the hydrophobic SPE sorbent.

-

-

Loading: Load onto a pre-conditioned HLB (Hydrophilic-Lipophilic Balance) SPE plate.[1][2][3]

-

Wash:

-

Elution: Elute with 100% Acetonitrile or MTBE.

-

Reconstitution: Evaporate under

and reconstitute in Mobile Phase A/B (50:50).

LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Waters BEH C18), 1.7 | Retains hydrophobic prostaglandins.[1][2][3] |

| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for ionization (even in negative mode, acidic mobile phase often improves peak shape for acids).[1][2][3] |

| Mobile Phase B | Acetonitrile | Strong elution solvent.[3] |

| Flow Rate | 0.3 - 0.4 mL/min | Standard for ESI sensitivity.[1][2][3] |

| Ionization | ESI Negative Mode ( | Carboxylic acid deprotonates easily ( |

| Run Time | ~5-8 minutes | Travoprost Acid is hydrophobic; elutes late.[1][2][3] |

Part 4: Troubleshooting & Pitfalls

Deuterium Isotope Effect on Retention

Deuterium (

-

Risk:[1][3] If the shift is too large (>0.1 min), the IS may not compensate for matrix effects (ion suppression) occurring exactly at the analyte's retention time.[1][2]

-

Mitigation: The C3/C4 position minimizes this effect compared to extensive ring deuteration. Ensure your integration windows are wide enough to capture the shift.

Cross-Talk (Isotopic Contribution)

Since the product ion (

-

Issue: If the unlabeled analyte concentration is very high (ULOQ), its naturally occurring

isotope (low abundance, but non-zero) might appear in the IS channel ( -

Validation Step: Inject a ULOQ sample without IS. Check the response in the IS channel. It should be <5% of the average IS response.

Workflow Visualization

Figure 2: Bioanalytical workflow emphasizing the correct selection of Internal Standard form (Acid vs. Ester).

References

-

Jemal, M., et al. (2003).[1][2] High-performance liquid chromatography/tandem mass spectrometry method for the quantitation of the ester prodrug travoprost and its active metabolite in human plasma. Journal of Chromatography B. (Contextual grounding on ester/acid hydrolysis rates).

-

FDA Access Data. (2001).[1][2][3] Travatan (Travoprost) Clinical Pharmacology & Biopharmaceutics Review. Retrieved from [Link][1][2][3]

-

Wang, S., & Cyronak, M. (2013).[1][2] Internal Standard Selection in LC-MS Bioanalysis. In Handbook of LC-MS Bioanalysis. Wiley.[1][3] (Reference for isotope effects and cross-talk mechanisms).

Sources

- 1. Travoprost - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

Safeguarding Isotopic Integrity: A Technical Guide to the Storage and Handling of Lyophilized Travoprost-d4

Introduction: The Critical Role of Deuterated Standards in Bioanalysis

In the landscape of pharmaceutical research and development, particularly in the realm of bioanalysis and pharmacokinetic studies, stable isotope-labeled internal standards are indispensable. Travoprost-d4, the deuterated analog of the potent prostaglandin F2α analog Travoprost, serves as a crucial tool for accurate quantification of the active pharmaceutical ingredient (API) in biological matrices. The strategic incorporation of four deuterium atoms provides a distinct mass shift for mass spectrometric detection, enabling precise differentiation from the endogenous analyte.

Lyophilization, or freeze-drying, is a paramount technique for enhancing the long-term stability of sensitive molecules like Travoprost-d4. By removing water, this process significantly curtails hydrolytic degradation pathways. However, the resulting amorphous or crystalline solid is not impervious to environmental insults. Meticulous control over storage and handling conditions is imperative to preserve the chemical and isotopic integrity of the compound, thereby ensuring the validity and reproducibility of experimental data.

This in-depth technical guide provides a comprehensive framework for the optimal storage, handling, and reconstitution of lyophilized Travoprost-d4. Grounded in the principles of chemical stability and drawing upon field-proven best practices, this document is intended to be an essential resource for researchers, scientists, and drug development professionals.

I. Fundamental Principles of Lyophilized Travoprost-d4 Stability

The stability of lyophilized Travoprost-d4 is contingent on mitigating the primary drivers of degradation: temperature, moisture, light, and oxygen. As a deuterated prostaglandin analog, its stability profile is influenced by both the inherent chemical properties of the Travoprost molecule and the unique considerations for isotopically labeled compounds.

A. Key Degradation Pathways

Understanding the potential degradation routes of Travoprost is fundamental to establishing appropriate storage conditions. The primary pathways include:

-

Hydrolysis: As an isopropyl ester, the ester linkage in Travoprost is susceptible to hydrolysis, yielding the biologically active free acid. While lyophilization removes the primary reactant (water), exposure to humidity can reintroduce this degradation pathway.

-

Oxidation: The chemical structure of Travoprost contains sites that can be susceptible to oxidation, particularly when exposed to atmospheric oxygen and light.[1]

-

Thermal Degradation: Elevated temperatures can provide the activation energy for various degradation reactions, leading to the formation of impurities.[2][3][4]

-

Isotopic Exchange: While the deuterium labels in Travoprost-d4 are on the ethyl group of the ester and are generally stable, extreme pH or temperature conditions could theoretically promote deuterium-hydrogen (D-H) exchange, compromising the isotopic purity of the standard.

The following diagram illustrates the primary environmental factors that can impact the stability of lyophilized Travoprost-d4.

Caption: Key environmental factors influencing the stability of lyophilized Travoprost-d4.

II. Optimal Storage Conditions for Lyophilized Travoprost-d4

Based on the stability profile of Travoprost and general best practices for lyophilized pharmaceuticals and isotopically labeled compounds, the following storage conditions are recommended to ensure the long-term integrity of Travoprost-d4.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to -10°C | Travoprost is a thermolabile API.[5] Storage at sub-zero temperatures significantly reduces the rate of thermal degradation.[2][3][4] |

| Humidity | Store in a desiccated environment | Lyophilized products are hygroscopic. Protection from moisture is critical to prevent hydrolysis and potential isotopic exchange.[6] |

| Light | Protect from light | Travoprost is sensitive to light.[5] Storage in an amber vial or a light-opaque container is essential to prevent photodegradation. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To minimize oxidative degradation, storage under an inert gas is recommended, especially for long-term storage. |

III. Handling and Reconstitution Protocol

Proper handling and reconstitution techniques are as crucial as storage conditions for maintaining the integrity of lyophilized Travoprost-d4.

A. Pre-Reconstitution Handling

-

Equilibration: Before opening, allow the vial of lyophilized Travoprost-d4 to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder, which can compromise its stability.

-

Inert Atmosphere: If possible, open and handle the lyophilized powder in a glove box under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

B. Step-by-Step Reconstitution Protocol

-

Solvent Selection: Aprotic solvents such as acetonitrile or dimethylformamide (DMF) are generally preferred for reconstituting deuterated standards to minimize the risk of D-H exchange.[7] The choice of solvent should also be compatible with the subsequent analytical methodology (e.g., LC-MS).

-

Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[8][9]

-

Solvent Addition: Carefully add a precise volume of the appropriate solvent to the vial to achieve the desired stock solution concentration.

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the powder. Visually inspect the solution to confirm that no particulate matter remains.

-

Storage of Stock Solution:

-

Short-term: Store the reconstituted stock solution at 2-8°C for up to one week, protected from light.

-

Long-term: For longer storage, it is recommended to prepare aliquots of the stock solution in amber vials and store them at -20°C or lower. Avoid repeated freeze-thaw cycles, as this can lead to degradation.

-

The following workflow diagram outlines the recommended procedure for handling and reconstituting lyophilized Travoprost-d4.

Caption: Recommended workflow for the proper handling and reconstitution of lyophilized Travoprost-d4.

IV. Stability-Indicating Assays and Forced Degradation Studies

To ensure the integrity of Travoprost-d4, it is essential to employ stability-indicating analytical methods that can separate the intact molecule from its potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the method of choice for this purpose.

A. Recommended Analytical Method

A reversed-phase HPLC method can effectively separate Travoprost from its impurities. The United States Pharmacopeia (USP) describes an HPLC procedure for Travoprost analysis using a C18 column and a mobile phase consisting of acetonitrile and an aqueous buffer.[10] For Travoprost-d4, a similar method with MS detection would be ideal.

| Parameter | Example Condition |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | Mass Spectrometry (MS) |

| Monitored Ions | Precursor and product ions for both Travoprost and Travoprost-d4 |

B. Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and validating the stability-indicating nature of the analytical method.[11][12] A systematic approach involves exposing solutions of Travoprost-d4 to various stress conditions.

| Stress Condition | Example Protocol | Potential Degradants |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Travoprost free acid, other acid-catalyzed degradation products |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours | Travoprost free acid, other base-catalyzed degradation products |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidized derivatives |

| Thermal Stress | 60°C for 7 days (in solution) | Thermally induced degradation products |

| Photostability | Exposure to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) | Photodegradation products |

The following diagram illustrates a typical experimental workflow for a forced degradation study.

Caption: A typical workflow for conducting forced degradation studies on Travoprost-d4.

V. Conclusion: Ensuring Data Integrity Through Proper Stewardship

The accuracy and reliability of quantitative bioanalytical data are fundamentally dependent on the integrity of the internal standards used. For lyophilized Travoprost-d4, this integrity is maintained through a combination of stringent storage conditions, meticulous handling and reconstitution procedures, and the use of validated stability-indicating analytical methods. By adhering to the principles and protocols outlined in this guide, researchers can safeguard the chemical and isotopic purity of their Travoprost-d4 standards, thereby ensuring the generation of high-quality, reproducible data in their drug development and research endeavors.

VI. References

-

Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use. (n.d.). Retrieved from [Link]

-

Determination of the Related Substances of Travoprost in Travoprost and Timolol Maleate Eye Drops by HPLC. (n.d.). Retrieved from [Link]

-

Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use. (2010). Journal of Ocular Pharmacology and Therapeutics, 26(6), 577-583.

-

Travoprost for Ophthalmic Formulations: Grade, Quality & Purity. (2025, May 21). Chemignition Laboratory.

-

DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST. (n.d.). Retrieved from [Link]

-

Externals include transdermal patches and other medications applied to the skin. (n.d.). Pharmacon Corp.

-

Evaluation of Physical Properties of Generic and Branded Travoprost Formulations. (2016). Journal of Clinical and Diagnostic Research, 10(8), FC05-FC08.

-

A review on HPLC Methods for Estimation of Travoprost in Combined and Single Pharmaceutical formulation and Bulk. (2025, June 30). International Journal of Research in Pharmacy and Allied Science.

-

Travoprost (ophthalmic route). (2026, January 31). Mayo Clinic. Retrieved from [Link]

-

Deuterium Exchange in Prostaglandin Internal Standards: An In-depth Technical Guide. (n.d.). Benchchem.

-